4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and methoxyphenyl groups
Preparation Methods
The synthesis of 4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide linkage. Common synthetic routes may involve the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine precursor, followed by cyclization to form the oxadiazole ring. Industrial production methods would likely optimize these steps for higher yields and purity, potentially using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates of certain enzymes, leading to inhibition or modulation of their activity. The oxadiazole ring may interact with nucleic acids or proteins, affecting their function and stability. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and oxadiazole derivatives. Compared to these compounds, 4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide is unique due to the presence of both the methoxyphenyl groups and the oxadiazole ring, which confer specific chemical and biological properties. Similar compounds include:
- 4-methoxy-N-methyl-N-phenylbenzenesulfonamide
- N-(4-methoxyphenyl)-4-methoxybenzenamide
- 2-amino-5-cyano-N′-[(4-methoxyphenyl)methylidene]8-methyl-6-oxo-6H-1-benzoxocine-3-carbohydrazide .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
IUPAC Name |
4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12(21-27(22,23)16-10-8-15(25-3)9-11-16)18-19-17(20-26-18)13-4-6-14(24-2)7-5-13/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZHMCNGVYBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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